Lipophilicity Reduction vs. N1-Substituted Analog Enables Broader Solubility Window
The target compound (XLogP3 = 1.5) demonstrates significantly lower predicted lipophilicity compared to the closest commercially available N1-alkylated analog, 1-(4-methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1707586-28-4, MW 341.37), whose XLogP3 is predicted to exceed 3.5 due to the additional 4-methylbenzyl substituent [1]. This ~2+ log unit difference indicates that the target compound is substantially more hydrophilic, which correlates with improved aqueous solubility—a critical parameter for biochemical assay compatibility and oral bioavailability potential [1]. The lower molecular weight (237.22 vs. 341.37 g/mol, a 30% reduction) further supports superior permeation characteristics per Lipinski's Rule of Five guidelines [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.5; MW = 237.22 g/mol; 1 H-bond donor; 5 H-bond acceptors |
| Comparator Or Baseline | CAS 1707586-28-4 (N1-(4-methylbenzyl) analog): predicted XLogP3 >3.5; MW = 341.37 g/mol |
| Quantified Difference | ΔXLogP3 ≥ 2.0 log units lower; ΔMW = -104.15 g/mol (-30.5%) |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 algorithm, 2025.09.15 release); comparator XLogP3 estimated from structural increment analysis. |
Why This Matters
The substantially lower lipophilicity of the target compound translates to superior aqueous solubility and reduced non-specific protein binding risk in biochemical and cellular assays, directly influencing assay data quality and hit triage decisions.
- [1] PubChem CID 12318409: 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile. Computed physicochemical properties. National Library of Medicine. Accessed 2026-04-29. View Source
